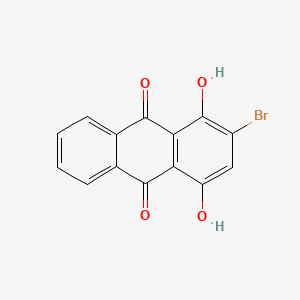

2-Bromo-1,4-dihydroxyanthraquinone

Description

Contextualization of Anthraquinone (B42736) Chemistry in Contemporary Science

Anthraquinones are a class of aromatic organic compounds based on the anthracene (B1667546) skeleton with two ketone groups, most commonly at the 9 and 10 positions. wikipedia.org This fundamental structure is the parent of a vast family of natural and synthetic derivatives that are of significant interest in modern science. chemicalbook.com Naturally occurring anthraquinones are found in various plants, fungi, lichens, and insects, where they serve diverse biological functions. nih.gov In industrial applications, anthraquinones are pivotal. They are used extensively as precursors for a wide array of dyes and pigments. wikipedia.orgchemicalbook.com Beyond coloration, their derivatives are indispensable in large-scale chemical processes, such as the catalytic production of hydrogen peroxide. wikipedia.org Furthermore, the unique redox properties and ability to interact with biological macromolecules have made anthraquinone derivatives valuable scaffolds in medicinal chemistry and pharmacological research. nih.gov

Significance of Halogenation in Anthraquinone Derivatives for Targeted Chemical Properties

Halogenation—the introduction of halogen atoms such as bromine or chlorine into a molecular structure—is a powerful strategy for modifying the physicochemical and biological properties of anthraquinone derivatives. The position and nature of the halogen substituent can profoundly influence the molecule's electronic structure, crystal packing, solubility, and reactivity. In the context of dyes, halogenation can shift the absorption spectrum, leading to different colors and improved lightfastness. wikipedia.org For instance, the replacement of hydroxyl groups with chlorine or bromine is a known method to produce other dyes. wikipedia.org From a materials science perspective, halogen atoms can introduce specific intermolecular interactions, such as halogen bonding, which can be exploited in the design of novel crystalline structures and functional materials. nih.gov The bromine atom, in particular, serves as a versatile reactive handle, enabling further derivatization through cross-coupling reactions or nucleophilic substitution, thereby opening pathways to more complex molecules. researchgate.net

Overview of 2-Bromo-1,4-dihydroxyanthraquinone's Research Trajectory and Contributions

This compound, also known as 2-Bromoquinizarin, is a specific derivative of the important dye intermediate quinizarin (B34044) (1,4-dihydroxyanthraquinone). wikipedia.orglabshake.com While an early synthesis of the compound was reported in 1977, detailed structural elucidation came much later. nih.gov A significant contribution to its research profile was the successful determination of its single-crystal X-ray structure, which provided precise data on its molecular geometry and intermolecular interactions. nih.gov This structural work confirmed the molecule's near-planar conformation and revealed a network of hydrogen bonds, Br⋯O contacts, and π–π stacking interactions that govern its solid-state architecture. nih.gov Its primary identity in research is as a dyestuff molecule and a potential intermediate for the synthesis of more complex dye structures, building upon the established utility of its parent compound, quinizarin. wikipedia.orgnih.gov

Scope and Objectives of Current Research Paradigms Pertaining to this compound

Contemporary research interest in this compound is centered on its role as a building block in synthetic and materials chemistry. The objectives of current studies include leveraging its known reactivity to create novel functional materials and specialized dyes. The presence of two hydroxyl groups and a reactive bromine atom on the anthraquinone core makes it a trifunctional intermediate. Research paradigms focus on exploiting this functionality for:

Synthesis of Novel Dyes: Utilizing the bromine atom as a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions to attach different chromophoric or auxochromic groups.

Development of Functional Materials: Investigating how its specific intermolecular interactions, confirmed by its crystal structure, can be used in the rational design of organic materials with targeted electronic or optical properties. nih.gov

Comparative Studies: Using it as a model compound to understand how halogenation at the 2-position influences the known properties of the 1,4-dihydroxyanthraquinone scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

81-52-7 |

|---|---|

Molecular Formula |

C14H7BrO4 |

Molecular Weight |

319.11 g/mol |

IUPAC Name |

2-bromo-1,4-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H7BrO4/c15-8-5-9(16)10-11(14(8)19)13(18)7-4-2-1-3-6(7)12(10)17/h1-5,16,19H |

InChI Key |

BPUAQNKWCBCCAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)O |

Other CAS No. |

81-52-7 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1,4 Dihydroxyanthraquinone and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." researchgate.net For 2-Bromo-1,4-dihydroxyanthraquinone, a primary disconnection can be made at the carbon-bromine bond. This suggests that the final step could be the bromination of the parent molecule, 1,4-dihydroxyanthraquinone (also known as quinizarin). wikipedia.orgnih.gov This approach is attractive due to the availability of quinizarin (B34044). wikipedia.orgchemicalbook.comsigmaaldrich.com

Another strategic disconnection involves the formation of the anthraquinone (B42736) core itself. A Diels-Alder reaction is a powerful tool for this purpose. One could envision a reaction between a suitably substituted bromo-1,4-naphthoquinone and a diene, followed by oxidation, to construct the tricyclic system.

Further retrosynthetic analysis could involve disconnecting the hydroxyl groups, suggesting a late-stage oxidation of a precursor. However, the directing effects of the hydroxyl groups in electrophilic substitution often make their early introduction more strategic for controlling regioselectivity during bromination.

Classical Synthetic Routes to Brominated Anthraquinones

Direct Bromination Strategies and Regioselectivity Considerations

The direct bromination of 1,4-dihydroxyanthraquinone is a common approach to synthesizing this compound. The hydroxyl groups are activating and ortho-, para-directing. Since the para positions are blocked, bromination is directed to the ortho positions (positions 2 and 3). However, achieving monosubstitution can be challenging, as the introduction of one bromine atom can influence the reactivity of the remaining positions, potentially leading to di-substituted byproducts.

Controlling the regioselectivity is paramount. The reaction conditions, such as the choice of solvent, temperature, and brominating agent (e.g., elemental bromine, N-bromosuccinimide), play a crucial role. For instance, carrying out the bromination in a solvent like acetic acid can help to moderate the reactivity and improve the yield of the desired 2-bromo isomer.

In some cases, direct bromination of a substituted anthraquinone precursor is employed. For example, 1-aminoanthraquinone (B167232) can be brominated in concentrated sulfuric acid to yield 1-amino-2,4-dibromoanthraquinone, which can then be hydrolyzed to 1-amino-2-bromo-4-hydroxyanthraquinone. google.com This highlights how the existing substituents heavily influence the position of incoming electrophiles.

Precursor Synthesis and Functional Group Transformations

An alternative to direct bromination of the final anthraquinone is to introduce the bromine atom at an earlier stage in the synthesis. This can offer better control over the final structure. For instance, a brominated phthalic anhydride (B1165640) derivative could be reacted with hydroquinone (B1673460) in a Friedel-Crafts acylation, followed by cyclization to form the brominated anthraquinone skeleton.

Another strategy involves the synthesis of brominated thiophenes, which can then be reacted with 1,4-naphthoquinones in the presence of an oxidizing agent like meta-chloroperoxybenzoic acid to form brominated anthraquinones. nih.govnih.gov This method provides a versatile route to various brominated anthraquinone derivatives. nih.govnih.gov

Functional group transformations are also key. For example, a precursor with a different functional group that directs bromination to the desired position can be used. After bromination, this functional group can be converted to a hydroxyl group. A notable example is the synthesis of 2,9,10-tribromoanthracene-1,4-dione from 9,10-dibromoanthracene (B139309) through a multi-step process involving bromination, silver-ion assisted solvolysis, and oxidation. beilstein-journals.org

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions for Bromine Incorporation

While more commonly used for forming carbon-carbon or carbon-heteroatom bonds, transition metal-catalyzed reactions can be adapted for the introduction of bromine. For instance, a dihydroxyanthraquinone derivative bearing a suitable leaving group (like a triflate) at the 2-position could potentially undergo a coupling reaction with a bromine source, although this is a less common approach for bromination.

More frequently, brominated anthraquinones serve as substrates for transition metal-catalyzed coupling reactions. For example, bromoanthraquinones can be used in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to produce arylated anthraquinones. nih.gov This highlights the synthetic utility of the C-Br bond in these molecules for further functionalization.

Organocatalytic Methods in Anthraquinone Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. In the context of anthraquinones, organocatalysts can be employed for various transformations. For example, anthraquinones themselves can act as organophotoredox catalysts for reactions like atom transfer radical polymerization (ATRP). researchgate.net

Specifically for functionalization, anthraquinone-based covalent organic frameworks (COFs) have been developed as recyclable photocatalysts for C-H functionalization under visible light irradiation. nih.govrsc.org While direct organocatalytic bromination of 1,4-dihydroxyanthraquinone is not yet a widely established method, the principles of organocatalysis, such as activating the substrate or the brominating agent, hold promise for future developments in this area. For instance, anthraquinones have been used in photoredox organocatalytic fluorination, suggesting the potential for similar halogenation reactions. rsc.org Furthermore, water-soluble anthraquinone derivatives have been used as organocatalysts for photooxidation reactions. researchgate.net

Green Chemistry Principles in this compound Synthesis

A cornerstone of green synthetic chemistry is the reduction or elimination of volatile and often hazardous organic solvents. For anthraquinone derivatives, several solvent-free methods have been successfully developed, offering significant advantages over traditional, solvent-heavy procedures.

One prominent approach is the use of microwave irradiation. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours or even days to mere minutes. rasayanjournal.co.in These reactions are often performed in a "dry media" or solvent-free condition, sometimes on a solid support like silica (B1680970) or alumina. For instance, the condensation of phthalic anhydride with various phenols to produce anthraquinone dyes has been achieved efficiently in a domestic microwave oven without any solvent. rasayanjournal.co.inresearchgate.net This one-pot synthesis is not only faster but also simplifies the experimental setup and reduces the generation of solvent waste.

Another effective solvent-free technique is the grindstone method, a form of mechanochemistry. In this approach, solid reactants are ground together, and the mechanical energy input drives the chemical reaction. nih.gov This method has been employed for the one-pot, multi-component synthesis of anthraquinone derivatives at room temperature, completely avoiding the need for solvents and heating. nih.gov

The choice of starting materials is also critical. While many syntheses rely on petroleum-derived precursors like phthalic anhydride and various phenols wikipedia.org, there is growing interest in renewable feedstocks. The core anthraquinone structure is found in nature, for example, in plants like rhubarb and aloe. coventry.ac.uk Although direct extraction may not always be commercially viable for producing specific derivatives, these natural sources inspire the development of biosynthetic pathways and the use of bio-based building blocks.

Table 1: Comparison of Synthetic Methods for Anthraquinone Derivatives

| Method | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Traditional Synthesis | High-boiling point polar solvents (e.g., DMF, DMSO), often requires prolonged heating. | Established and well-understood reaction pathways. | rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Solvent-free or dry media, microwave irradiation. | Drastically reduced reaction times, one-pot synthesis, energy efficient. rasayanjournal.co.in | rasayanjournal.co.inresearchgate.net |

| Grindstone Method | Solvent-free, grinding of solid reactants at room temperature. | Avoids solvents and heating, simple procedure. nih.gov | nih.gov |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. Synthetic routes with high atom economy are preferred as they generate less waste.

Condensation reactions, such as the reaction between phthalic anhydride and a substituted hydroquinone to form the anthraquinone core, are generally atom-economical as the primary byproduct is a small molecule like water. Similarly, cycloaddition reactions, like the Diels-Alder strategy used to construct substituted anthraquinones, are inherently atom-economical as all the atoms of the reactants are combined in the product. nih.gov

In contrast, substitution reactions, which are necessary to introduce the bromo- and hydroxyl- groups at specific positions, can sometimes have lower atom economy. For example, the Sandmeyer reaction, which can be used to convert aminoanthraquinones into bromoanthraquinones, involves several steps and reagents, leading to more significant waste streams. mdpi.com

Electrochemical synthesis represents a frontier in sustainable chemistry that can offer highly atom-economical routes. Electrosynthetic oxidations can often be performed "reagent-free," where the only byproduct is hydrogen gas. researchgate.net The application of such methods to the synthesis of complex molecules like this compound could offer a significant leap in waste minimization. Furthermore, the use of waste materials from other industries, such as fly ash, as raw materials for chemical synthesis exemplifies a circular economy approach to waste minimization. researchgate.net

Stereochemical Control and Purity Assessment in Synthetic Campaigns

Ensuring the correct chemical structure and high purity of the final product is paramount in any synthetic campaign. For this compound, which is an achiral molecule, the primary challenge is not stereocontrol but regiochemical control—ensuring that the bromo and hydroxyl substituents are placed at the correct positions (2, 1, and 4, respectively) on the anthraquinone scaffold.

Achieving high regioselectivity is a significant synthetic challenge. For example, direct bromination of 1,4-dihydroxyanthraquinone (quinizarin) can lead to a mixture of products, and controlling the reaction to favor the desired 2-bromo isomer requires careful optimization of reaction conditions. nih.gov Strategies to achieve this include late-stage bromination of a pre-formed anthraquinone core or building the molecule through a route where the bromine is introduced with high regioselectivity, such as an oxidative cycloaddition involving a brominated precursor. nih.govmdpi.com

The purity of the synthesized compound must be rigorously assessed. The progress of the reaction and the formation of the product are typically monitored using Thin-Layer Chromatography (TLC). Once the reaction is complete, the product is isolated and purified, often by recrystallization from a suitable solvent like glacial acetic acid or by column chromatography. nih.govrsc.org

A battery of analytical techniques is then employed to confirm the structure and assess the purity of the final compound.

Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure and the presence of key functional groups. nih.govnih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecule, confirming its elemental composition. mdpi.comnih.gov

Physical Properties : The melting point is a crucial indicator of purity; a sharp melting point range suggests a pure compound.

X-ray Diffraction (XRD) : For crystalline solids, Powder X-ray Diffraction (PXRD) is essential. It can identify the specific crystalline form (polymorph) of the compound. The parent compound, 1,4-dihydroxyanthraquinone, is known to exist in at least three polymorphic forms, and it is crucial to control and identify the form being produced, as different polymorphs can have different physical properties. rsc.org

Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about phase transitions (like melting) and thermal stability, which are characteristic of a pure substance. rsc.org

Table 2: Analytical Techniques for Purity Assessment

| Technique | Purpose | Reference |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and product formation. | |

| Column Chromatography | Purify the final product from byproducts and unreacted starting materials. | nih.gov |

| NMR Spectroscopy | Elucidate the chemical structure and confirm functional groups. | nih.govnih.gov |

| Mass Spectrometry (MS/HRMS) | Determine the molecular weight and elemental composition. | mdpi.comnih.gov |

| Melting Point | Assess purity (sharp range indicates high purity). | |

| X-ray Diffraction (XRD) | Identify the crystalline form (polymorphism) and confirm crystal structure. | rsc.org |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive evidence of the molecular structure of this compound in the solid state. The analysis of its crystal structure offers insights into molecular geometry, packing, and the subtle intermolecular forces that govern its crystalline form.

The crystal structure of this compound, C₁₄H₇BrO₄, reveals a molecule that is nearly planar. nih.gov The arrangement of these molecules in the crystal lattice is stabilized by a network of intermolecular interactions. These include C—H⋯O hydrogen bonds and notable Br⋯O contacts. nih.gov The Br1⋯O3i distance has been measured at 3.240 (5) Å, a value shorter than the sum of the van der Waals radii of bromine and oxygen, indicating a significant interaction. nih.gov Furthermore, π–π stacking interactions are observed, with molecules stacked along the a-axis at an interplanar distance of 3.450 Å and a shortest centroid–centroid separation of 3.562 (4) Å. nih.gov These collective interactions create a stable three-dimensional network within the crystal. nih.gov

Table 1: Intermolecular Interaction Data for this compound

| Interaction Type | Donor-Acceptor | Distance (Å) | Symmetry Code |

|---|---|---|---|

| C—H⋯O Hydrogen Bond | C3—H3⋯O4 | 3.396 (9) | (i) |

| C—H⋯O Hydrogen Bond | C9—H9⋯O1 | 3.308 (10) | (ii) |

| C—H⋯O Hydrogen Bond | C9—H9⋯O2 | 3.394 (10) | (iii) |

| Br⋯O Contact | Br1⋯O3 | 3.240 (5) | (i) x - 1/2, -y + 1, z |

| π–π Stacking | Interplanar Distance | 3.450 | - |

| π–π Stacking | Shortest Centroid-Centroid Separation | 3.562 (4) | - |

Detailed analysis of the X-ray diffraction data provides precise measurements of bond lengths and angles within the this compound molecule. The molecule itself is essentially planar, with a root-mean-square deviation of 0.029 Å. nih.gov The lengths of the single C—O bonds (C1—O1 and C4—O2) are 1.340 (9) Å and 1.348 (10) Å, respectively. nih.gov The carbonyl C=O bond lengths (C6—O3 and C13—O4) are 1.246 (9) Å and 1.238 (9) Å. nih.gov The molecule also features two intramolecular O—H⋯O hydrogen bonds, with O1⋯O4 and O2⋯O3 distances of 2.536 (8) Å and 2.568 (9) Å, respectively. nih.gov

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| C1—O1 | 1.340 (9) |

| C4—O2 | 1.348 (10) |

| C6—O3 | 1.246 (9) |

| C13—O4 | 1.238 (9) |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution, providing information about the connectivity and spatial arrangement of atoms.

The choice of solvent can significantly influence the chemical shifts observed in the NMR spectrum of this compound. thieme-connect.de This is due to variations in solvent magnetic permeability and the ability of solvent molecules to interact with the solute, altering its electron cloud density. thieme-connect.de For instance, in deuterated solvents capable of hydrogen exchange, the signals for the hydroxyl protons may broaden or disappear. thieme-connect.de

Temperature also plays a critical role. As temperature increases, the chemical shifts of active protons, such as those in hydroxyl groups, tend to move to a higher field (lower ppm value). thieme-connect.de This is attributed to changes in hydrogen bonding and the increased kinetic energy of the molecules.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation patterns under ionization.

The molecular formula of this compound is C₁₄H₇BrO₄, corresponding to a molecular weight of approximately 319.11 g/mol . nih.gov High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming this formula.

A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak. youtube.com This is due to the two abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. youtube.com Therefore, the mass spectrum of this compound is expected to show two peaks of roughly equal intensity for the molecular ion, one corresponding to the molecule with ⁷⁹Br and the other to the molecule with ⁸¹Br, separated by two mass units. The fragmentation of the molecular ion would likely involve the loss of the bromine atom, as well as the loss of carbonyl groups (CO), which is a common fragmentation pathway for quinones.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (Formula: C₁₄H₇BrO₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass, providing a high degree of confidence in its identification.

The theoretical exact mass of the neutral molecule is calculated from the sum of the masses of its most abundant isotopes. In a typical HRMS experiment using electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The high resolution of the instrument allows for the experimental m/z value to be matched to the theoretical value to within a few parts per million (ppm), confirming the elemental formula.

Table 1: Theoretical Mass Data for this compound

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₄H₇⁷⁹BrO₄ | 317.9579 |

| Protonated Molecule [M+H]⁺ | C₁₄H₈⁷⁹BrO₄⁺ | 318.9657 |

| Neutral Molecule [M] | C₁₄H₇⁸¹BrO₄ | 319.9558 |

Note: Data is calculated based on the most common isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ⁸¹Br). The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) would be isolated and then subjected to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern is a fingerprint that helps to deduce the molecule's structure.

The fragmentation of the anthraquinone core typically involves sequential losses of carbon monoxide (CO) molecules. Based on studies of similar compounds like 1,4-dihydroxyanthraquinone, characteristic fragmentation pathways can be proposed. The presence of the bromine atom introduces additional possible fragmentation channels, such as the loss of a bromine radical (Br•) or hydrogen bromide (HBr).

Table 2: Proposed MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Mass Loss | Fragment Formula | Proposed Structure |

|---|---|---|---|---|

| 318.9657 / 320.9636 | [M+H-CO]⁺ | 28 | C₁₃H₈BrO₃⁺ | Loss of a carbonyl group |

| 318.9657 / 320.9636 | [M+H-2CO]⁺ | 56 | C₁₂H₈BrO₂⁺ | Loss of two carbonyl groups |

| 318.9657 / 320.9636 | [M+H-HBr]⁺ | 80.9 | C₁₄H₇O₄⁺ | Loss of hydrogen bromide |

Note: These fragmentation pathways are predictive and based on established fragmentation mechanisms for quinones and halogenated aromatic compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "molecular fingerprint."

For this compound, the spectra would be dominated by vibrations characteristic of its key structural features. The hydroxyl (O-H) groups, quinone carbonyl (C=O) groups, aromatic ring (C=C) system, and the carbon-bromine (C-Br) bond all have distinct vibrational frequencies. FT-IR is particularly sensitive to polar bonds like C=O and O-H, while Raman spectroscopy is highly effective for analyzing the non-polar, symmetric vibrations of the fused aromatic ring system. nsf.gov Studies on related naphthoquinones have shown that modes such as C=O and C-Br stretches can be clearly identified. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching (intramolecular H-bonded) | 3200 - 3500 | Broad, Medium (IR) |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium (IR, Raman) |

| Quinone (C=O) | Stretching | 1620 - 1680 | Strong (IR), Medium (Raman) |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium-Strong (IR, Raman) |

| C-O | Stretching | 1200 - 1350 | Strong (IR) |

Electronic Spectroscopy (UV-Vis) for Chromophoric System Analysis and Electronic Transitions

Electronic spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. msu.edu The extensive conjugated system of the anthraquinone core in this compound acts as a chromophore, an assembly of atoms responsible for absorbing light in the UV and visible regions. vscht.cz

The spectrum is characterized by two main types of electronic transitions:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They typically occur in the UV region and result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve promoting a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to a π* antibonding orbital. These absorptions occur at longer wavelengths, often extending into the visible region, and are responsible for the color of the compound. vscht.cz

The presence of auxochromes—the two hydroxyl groups and the bromine atom—modifies the absorption profile. These groups, when conjugated with the π-electron system, typically cause a bathochromic shift (a shift to longer wavelengths), enhancing the color of the compound. vscht.cz

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region (nm) | Characteristics |

|---|---|---|---|

| π → π* | Promotion of electron from a π bonding orbital to a π* antibonding orbital | 250 - 350 | High intensity (high molar absorptivity) |

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of this compound. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution, molecular orbital energies, and other key electronic characteristics.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the geometry and energetic properties of molecules like this compound. nih.gov DFT calculations focus on the electron density to determine the ground-state energy and, consequently, the most stable molecular structure.

Geometry optimization is a primary application of DFT, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.govresearchgate.net For this compound, this process would start with an initial guess of the molecular geometry, which can be based on the known crystal structure. nih.gov The calculation then iteratively adjusts the atomic coordinates to minimize the forces acting on each atom, leading to a prediction of bond lengths, bond angles, and dihedral angles in the gas phase. These theoretical values can then be compared with experimental data from X-ray crystallography to assess the accuracy of the computational model.

Furthermore, DFT can be used to explore the energy landscape of the molecule. This involves mapping out the energy changes associated with conformational variations, such as the rotation of the hydroxyl groups. By calculating the energy at various points on the potential energy surface, it is possible to identify transition states and energy barriers between different conformations, providing a deeper understanding of the molecule's flexibility and dynamics.

Table 1: Experimental Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₇BrO₄ |

| Molecular Weight | 319.11 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.977 (3) |

| b (Å) | 3.7811 (4) |

| c (Å) | 15.5047 (18) |

| V (ų) | 1112.5 (2) |

| Z | 4 |

Data from reference nih.gov. This table is interactive.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. utah.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure. utah.edustanford.edu

For this compound, ab initio calculations can be employed to obtain a more precise determination of its electronic energy and wavefunction compared to DFT in some cases. While computationally more demanding, these methods are crucial for benchmarking the results from more approximate methods and for studying systems where DFT may not be sufficiently accurate. utah.edu High-level ab initio calculations can yield very precise values for ionization potentials, electron affinities, and other electronic properties that are critical for understanding the molecule's reactivity and its behavior in redox processes. The application of these methods can help in creating a detailed map of the electronic landscape, offering a fundamental understanding of its chemical nature.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of this compound in different environments, such as in solution. biorxiv.orgmdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.govresearchgate.net

For this compound, MD simulations can reveal how the molecule behaves in a solvent, capturing the interactions between the solute and solvent molecules. This is crucial for understanding its properties in a realistic chemical environment, as these interactions can significantly influence the molecule's conformation and reactivity. The simulations can track the rotational and vibrational motions of the molecule, including the flexibility of the hydroxyl groups and the potential for intermolecular hydrogen bonding with solvent molecules. nih.gov

By analyzing the trajectories generated from MD simulations, it is possible to identify the most populated conformations of the molecule in solution and to calculate thermodynamic properties such as free energy differences between different conformational states. biorxiv.org This information is vital for understanding how the molecule might interact with biological targets or other chemical species in a dynamic setting.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters from first principles, providing a powerful complement to experimental spectroscopic studies. rsc.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become an invaluable tool in chemical structure elucidation. nih.govnih.gov For this compound, quantum chemical calculations, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov

The process involves first optimizing the molecular geometry and then calculating the NMR shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved, with modern methods often achieving mean absolute errors of less than 0.10 ppm for ¹H chemical shifts. nih.gov

Computational NMR predictions can aid in the assignment of experimental spectra, help to distinguish between different isomers, and provide insights into the electronic environment of the different nuclei within the molecule. The solvent environment can also be included in these calculations to improve the accuracy of the predictions. nih.gov

Table 2: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-3 | Value | Value |

| OH-1 | Value | Value |

| OH-4 | Value | Value |

| H-5 | Value | Value |

| H-6 | Value | Value |

| H-7 | Value | Value |

| H-8 | Value | Value |

This table presents a template for comparing theoretically predicted NMR data with experimental results. Actual values would be populated from specific computational studies.

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.comresearchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

These calculations provide insights into the nature of the electronic transitions, such as whether they are π → π* or n → π* transitions, and which molecular orbitals are involved. nih.gov This information is crucial for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule. The choice of the DFT functional and basis set, as well as the inclusion of solvent effects, can significantly impact the accuracy of the predicted spectra. researchgate.netnih.gov

Similarly, computational methods can be applied to predict fluorescence spectra by calculating the properties of the first excited state. This includes optimizing the geometry of the excited state and calculating the energy difference between the excited and ground states, which corresponds to the energy of the emitted photon. These theoretical predictions can help to understand the emission properties of this compound and its potential applications in areas such as fluorescence imaging or sensing.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-dihydroxyanthraquinone (quinizarin) |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful tools to dissect complex reaction mechanisms at a molecular level. For a molecule like this compound, density functional theory (DFT) is a commonly employed method to map out potential reaction pathways, identify transition states, and calculate the energy barriers associated with chemical transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous systems, such as substituted 1,4-naphthoquinones, which share the core quinone structure and hydroxyl/bromo substituents. scribd.com

Transition State Characterization and Activation Energy Barriers

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods can predict the geometry of these fleeting structures and calculate the activation energy (Ea), which is the energy required to reach the transition state.

For reactions involving this compound, such as nucleophilic substitution or intramolecular proton transfer, the bromine atom and hydroxyl groups play a crucial role. The electron-withdrawing nature of the bromine atom and the quinone carbonyls, combined with the hydrogen-bonding capabilities of the hydroxyl groups, create a complex electronic environment.

In a hypothetical nucleophilic aromatic substitution reaction, where a nucleophile replaces the bromine atom, a computational study would typically model the formation of a Meisenheimer complex as an intermediate. The transition state would represent the point of maximum energy as the new bond forms and the carbon-bromine bond breaks.

While specific data for this compound is not available, a hypothetical representation of activation energies for a nucleophilic substitution reaction, based on similar systems, is presented below.

| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic attack at C2 | 15 - 25 |

| C-Br bond cleavage transition state | 5 - 10 |

| Overall Reaction | Exothermic/Endothermic |

| Note: This data is illustrative and based on general principles of similar reactions. |

Solvent Effects on Reaction Energetics

The solvent in which a reaction occurs can have a profound impact on its energetics. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant.

For this compound, the presence of polar hydroxyl groups means that its reactivity will be sensitive to the polarity of the solvent. In polar protic solvents, hydrogen bonding between the solvent and the hydroxyl and carbonyl groups of the anthraquinone can stabilize the ground state and transition states to varying degrees.

A computational study on a related dihydroxyanthraquinone derivative, chrysophanol, showed that while solvent polarity had a minimal effect on its lowest triplet excitation energy, it did influence properties related to electron transfer. For a reaction involving charge separation in the transition state, a more polar solvent would be expected to lower the activation energy by stabilizing this polarized structure.

Below is a hypothetical table illustrating the potential effect of solvent polarity on the activation energy of a reaction involving this compound.

| Solvent | Dielectric Constant (ε) | Hypothetical Relative Activation Energy (kcal/mol) |

| n-Hexane | 1.88 | 0 (Reference) |

| Dichloromethane | 8.93 | -2.5 |

| Acetonitrile | 37.5 | -4.0 |

| Water | 80.1 | -5.5 |

| Note: This data is illustrative and demonstrates the general trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state. |

Intermolecular Interaction Studies and Host-Guest Chemistry Modeling

The ability of this compound to engage in intermolecular interactions is fundamental to its behavior in condensed phases and its potential applications in supramolecular chemistry. The molecule possesses sites for hydrogen bonding (hydroxyl and carbonyl groups), halogen bonding (bromine atom), and π-π stacking (aromatic rings).

Computational modeling can quantify the strength and nature of these interactions. For instance, Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. Studies on similar dihydroxyanthraquinone systems have highlighted the importance of both hydrogen bonding and dispersion forces in their crystal packing.

In the context of host-guest chemistry, this compound could act as a guest, fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386) or a synthetic macrocycle. Computational docking and molecular dynamics simulations can predict the most stable binding pose and the associated binding free energy. The crystal structure of this compound reveals a nearly planar molecule, which would facilitate its inclusion into host cavities. The interactions driving the formation of such a host-guest complex would be a combination of hydrophobic effects and specific interactions like hydrogen or halogen bonds.

A hypothetical data table for the interaction energies of this compound with a host molecule is presented below.

| Interaction Type | Host Cavity Environment | Estimated Contribution to Binding Energy (kcal/mol) |

| Hydrogen Bonding | Hydrophilic | -3 to -8 |

| Halogen Bonding | Electron-rich | -1 to -4 |

| π-π Stacking | Aromatic | -2 to -6 |

| Hydrophobic Effect | Apolar | Variable, dependent on surface area |

| Note: This data is an estimation based on typical strengths of non-covalent interactions. |

Spectral Characteristics

While complete spectral libraries for this specific compound are not widely published, its characteristic features can be reliably predicted based on its functional groups and by comparison with its well-studied parent, 1,4-dihydroxyanthraquinone (quinizarin).

| Spectroscopy Type | Predicted Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons would be observed. The two hydroxyl protons are expected to be significantly downfield-shifted due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygens, a feature confirmed by its crystal structure. nih.gov The single proton on the substituted quinone ring would appear as a singlet. |

| ¹³C NMR | Resonances for carbonyl carbons (~180-190 ppm), carbons bearing hydroxyl groups, a carbon attached to bromine, and other aromatic carbons would be present. |

| IR Spectroscopy | A broad O-H stretching band would be expected due to intramolecular hydrogen bonding. Sharp peaks corresponding to C=O stretching of the quinone system and various peaks in the fingerprint region for C=C aromatic stretching and C-Br stretching would be visible. |

| UV-Vis Spectroscopy | Like other hydroxyanthraquinones, it is expected to show multiple absorption bands. These include π → π* transitions at lower wavelengths and a characteristic n → π* transition at a longer wavelength, which is responsible for its red color. The position of these bands is highly sensitive to substituents. nih.gov |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak (M⁺) and the (M+2)⁺ peak being clearly visible. |

Solubility Profile

Direct experimental solubility data for 2-Bromo-1,4-dihydroxyanthraquinone is scarce. However, its solubility can be inferred from that of its parent compound, quinizarin (B34044), which is poorly soluble in water but shows solubility in various organic solvents. chemicalbook.comrsc.org

| Solvent | Predicted Solubility | Rationale (based on Quinizarin) |

| Water | Poorly soluble | The large, nonpolar aromatic core dominates the molecule's character. chemicalbook.com |

| Toluene | Soluble | Favorable interactions with the aromatic system. rsc.org |

| Acetone | Soluble | The polar carbonyl group allows for interaction with the solvent. rsc.org |

| Ethanol | Soluble | Capable of hydrogen bonding with the hydroxyl groups. solubilityofthings.com |

| Acetic Acid | Soluble | Can engage in hydrogen bonding. rsc.org |

| Dichloromethane | Soluble | The compound was reported to be dissolved in CH₂Cl₂ for crystallization. nih.gov |

Chemical Reactivity, Transformations, and Degradation Pathways

Regioselective Reactions and Functional Group Interconversions of the Bromo-Anthraquinone Core

The reactivity of the 2-Bromo-1,4-dihydroxyanthraquinone scaffold allows for selective chemical modifications, primarily targeting the hydroxyl groups and the bromo substituent. The electron-donating nature of the two hydroxyl groups and the electron-withdrawing character of the bromine atom influence the reactivity of the aromatic rings and the quinone system.

Functional group interconversions are crucial for synthesizing derivatives with tailored properties. The hydroxyl groups can undergo reactions typical of phenols. A common transformation is regioselective alkylation. Studies on analogous compounds like 2,4-dihydroxyacetophenones have demonstrated that the hydroxyl group at the 4-position can be selectively alkylated using various alkyl halides in the presence of a mild base like cesium bicarbonate. nih.gov This selectivity is attributed to the differential acidity of the two hydroxyl protons, with the 4-OH group being more susceptible to deprotonation and subsequent nucleophilic attack. This method offers a pathway to synthesize 4-alkoxy-2-hydroxy derivatives from the parent dihydroxy compound. nih.gov

The bromo substituent, being a good leaving group, can be displaced through various nucleophilic substitution reactions, although the conditions required can be harsh due to the deactivating effect of the quinone carbonyls on the aromatic ring. vanderbilt.edu Conversely, the hydroxyl groups can be converted to other functionalities. For instance, phenolic hydroxyls can be transformed into triflates, which are excellent leaving groups for subsequent cross-coupling reactions. organic-chemistry.org The halide group itself is a versatile handle; for example, bromides can be converted to iodides via the Finkelstein Reaction, which can enhance reactivity in certain coupling reactions. vanderbilt.edu These transformations are fundamental in diversifying the molecular structure for various applications. researchgate.net

Redox Chemistry of this compound

The redox chemistry of quinones is a cornerstone of their function in both biological and synthetic systems. The 1,4-dihydroxyanthraquinone core can undergo reversible two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460). The presence of the bromo substituent modulates the redox potential of the molecule.

The electrochemical behavior of dihydroxyanthraquinones has been explored, particularly in the context of energy storage. While specific data for the 2-bromo derivative is sparse, studies on similar compounds like 2,6-dihydroxyanthraquinone (B191064) (DHAQ) provide significant insight. In alkaline aqueous solutions, DHAQ undergoes distinct electrochemical transformations. chemrxiv.org Decomposition products can be electrochemically converted back to the parent DHAQ in a two-step oxidation process. chemrxiv.org This involves an initial one-electron oxidation followed by a three-electron transfer at a higher potential. chemrxiv.org

The redox transitions for polymer materials containing quinizarin (B34044) (1,4-dihydroxyanthraquinone) units show broad reduction and oxidation peaks, which are characteristic of redox-active carbonyl groups. nih.gov

Table 1: Exemplary Redox Potentials for Dihydroxyanthraquinone Derivative Conversions This table presents data for 2,6-dihydroxy-anthrone (DHA), a decomposition product of a related dihydroxyanthraquinone, to illustrate the multi-step redox processes characteristic of these systems.

| Conversion Step | Potential (vs. SHE) | Electron Transfer |

|---|---|---|

| Oxidation of DHA(L)²⁻ to (DHA)₂⁴⁻ | -0.32 V | 1-electron |

| Oxidation of (DHA)₂⁴⁻ to DHAQ²⁻ | +0.57 V | 3-electron |

Source: chemrxiv.org

Anthraquinones are well-recognized as efficient mediators of electron transfer. nih.gov In photochemical processes, the anthraquinone (B42736) molecule can be excited to a triplet state, after which it can abstract a hydrogen atom from a suitable donor, such as an alcohol, to form a hydroanthraquinone intermediate. nih.gov This process is a key step in the photocatalytic oxidation of alcohols where the anthraquinone acts as the photocatalyst. nih.gov

The ability of the quinone moiety to accept electrons is fundamental to its role. In reactions involving superoxide (B77818) anion radicals (O₂•⁻), for example, 1,4-benzoquinone (B44022) (a simpler quinone) is readily reduced to form the benzoquinone radical anion (BQ•⁻). nih.gov This highlights the capacity of the quinone structure to participate in single-electron transfer events, a critical aspect of its function in many chemical and biological redox chains. The electrochemical regeneration of dihydroxyanthraquinones in flow batteries further underscores their role in multi-electron transfer processes, where they are repeatedly oxidized and reduced to store and release energy. chemrxiv.org

Photochemical Reactions and Stability Under Irradiation

The interaction of this compound with light can induce various chemical changes, ranging from degradation to reversible photoresponsive behaviors. Its extended π-system allows it to absorb light in the UV-visible spectrum, leading to excited states with distinct reactivity.

The photodegradation of anthraquinone derivatives, particularly when doped in polymer matrices, has been a subject of study. rsc.org Several mechanisms have been proposed for the light-induced degradation and potential self-healing of these systems. One proposed pathway involves photodissociation, where the dye molecule breaks into fragments that can sometimes recombine. rsc.org

More specific candidate mechanisms for the photochemical changes in anthraquinone dyes include:

Photo-induced Intramolecular Proton Transfer (IPT): Excitation can facilitate the transfer of a proton between the hydroxyl group and a nearby carbonyl oxygen, leading to a tautomeric form that may be less stable. rsc.org

Twisted Intramolecular Charge Transfer (TICT): Upon photoexcitation, the molecule can adopt a twisted conformation that facilitates charge separation. This TICT state is often non-emissive and can be a pathway to degradation. rsc.orgmdpi.com

Reversible Photocycloaddition: The excited quinone may react with other molecules or itself to form cycloadducts, which can be reversible. rsc.org

In aqueous solutions, the photodegradation of simpler quinones often leads to the formation of hydroxylated quinones and hydroquinones, indicating that reactions with water or reactive oxygen species are key degradation pathways. researchgate.net The presence of a bromo-substituent may influence these pathways, potentially leading to dehalogenation upon irradiation.

Photochromism involves a reversible light-induced transformation between two forms of a molecule that have different absorption spectra. While not extensively documented for this compound itself, the fundamental quinoid structure is a component of some photochromic systems. For instance, certain chromene derivatives can be irradiated to form a colored, open quinoid form, which is unstable and reverts to the original closed form. nih.gov

A more relevant photoresponsive behavior for this compound is solvatochromism. Molecules with a donor-π-acceptor (D-π-A) structure often exhibit changes in their absorption and emission spectra depending on the polarity of the solvent. mdpi.com In this compound, the hydroxyl groups act as electron donors and the quinone carbonyls act as acceptors. This intramolecular charge transfer (ICT) character means that the excited state is more polar than the ground state. Consequently, polar solvents can stabilize the excited state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. mdpi.com This sensitivity of the emission color to the local environment is a key photoresponsive property.

Thermal Stability and Decomposition Pathways

The thermal behavior of this compound is characterized by its notable stability at elevated temperatures. Research indicates that this compound undergoes sublimation at 300°C. scribd.comscribd.com Sublimation is a phase transition in which a substance changes directly from a solid to a gas phase, bypassing the liquid phase. This property suggests a relatively high thermal stability under non-reactive conditions.

Detailed studies on the specific decomposition pathways beyond sublimation are not extensively documented in the available literature. The primary focus of research has been on its synthetic applications rather than its thermal degradation mechanisms.

Catalytic Applications and Role in Reaction Facilitation

While not a catalyst in the traditional sense, this compound serves as a crucial intermediate and reactant, facilitating the synthesis of a variety of other complex molecules, particularly disperse dyes. Its utility lies in the lability of the bromine atom at the 2-position, which can be readily displaced by various nucleophiles. This reactivity makes it a valuable starting material for creating a range of 1,2,4-tri-donor-substituted anthraquinones. sdc.org.uk

The condensation reaction of this compound with different chemical species is a common strategy for synthesizing dyes with specific color properties and good fastness for synthetic fibers like polyester (B1180765). researchgate.netresearchgate.net For instance, its reaction with alkylamines, which can proceed efficiently even at temperatures below 100°C, yields 2-alkylamino-1,4-dihydroxyanthraquinones, which are red dyes. sdc.org.uk Similarly, condensation with alcohols and phenols produces 2-ether derivatives that impart yellow-orange hues to polyester fibers. researchgate.netresearchgate.net

The compound's role as a facilitator in these syntheses is underscored by its preference as a starting material over alternatives like 1,4-dihydroxyanthraquinone-2-sulphonic acid, which can lead to more side reactions. sdc.org.uk The reaction conditions can be tailored to control the outcome, though more stringent conditions may lead to the formation of by-products. sdc.org.ukresearchgate.net

The following table summarizes the role of this compound in facilitating the synthesis of various dye classes:

| Reactant Class | Resulting Product Type | Resulting Dye Color | Reference |

| Alkylamines | 2-Alkylamino-1,4-dihydroxyanthraquinones | Red | sdc.org.uk |

| Alcohols and Phenols | 2-Ether-1,4-dihydroxyanthraquinones | Yellow-Orange | researchgate.netresearchgate.net |

| 2-Amino-2-methyl-1,3-propanediol | 2,3-dihydro(1,2-b)(1,4)oxazine-7,12-dione analogue | Not specified | researchgate.net |

Advanced Materials Science and Analytical Applications

Incorporation into Functional Polymers and Organic Electronics

The field of organic electronics leverages carbon-based molecules and polymers to create lightweight, flexible, and solution-processable electronic devices. researchgate.net Anthraquinone (B42736) derivatives are among the many classes of industrial dyes and pigments being explored for these applications due to their inherent stability and semiconductor properties. bohrium.com

The potential of 2-Bromo-1,4-dihydroxyanthraquinone as an organic semiconductor is rooted in the electronic properties of its parent structure, 1,4-dihydroxyanthraquinone (quinizarin). acs.org Theoretical investigations using Density Functional Theory (DFT) on dihydroxyanthraquinone isomers have been conducted to evaluate their suitability for organic solar cell applications. acs.org These studies focus on key parameters that govern semiconductor performance:

HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the energy gap of the material, influencing its optical absorption and its ability to align with other materials in a device for efficient charge transfer. acs.org

Reorganization Energy (λ): This parameter quantifies the energy required for a molecule's geometry to relax after a charge is added or removed. A lower reorganization energy is desirable as it generally corresponds to a higher charge transfer rate. acs.org

The introduction of halogen atoms, such as bromine, onto the anthraquinone scaffold is a known strategy to modify these electronic properties. acs.org Halogenation can impact molecular packing in the solid state and influence the charge transport rate. acs.org The crystal structure of this compound reveals that the molecule is essentially planar. nih.gov This planarity is a critical feature for organic semiconductors, as it facilitates the formation of π-π stacking interactions between adjacent molecules in the solid state, creating pathways for efficient charge transport. nih.govnih.gov Enhanced charge mobility in organic semiconductor films is often linked to well-organized crystalline domains that allow charge carriers to move effectively across the material. nih.gov

| Compound | Functionalization | Calculated Property | Value | Significance for Semiconductors |

| Anthrarufin (1,5-DHAQ) | 2F-functionalized | Reorganization Energy (λe) | Highest in study | Potential n-type material for charge transport. acs.org |

| Chrysazin (1,8-DHAQ) | 4F-functionalized | Reorganization Energy (λe, λh) | Highest in category | May imply a lower electron transport rate. acs.org |

| Quinizarin (B34044) (1,4-DHAQ) | Parent Compound | General | - | Base structure for functionalization studies. acs.org |

This table presents theoretical data for related dihydroxyanthraquinone (DHAQ) compounds to illustrate the effect of functionalization on properties relevant to semiconductors. Data specific to this compound was not available in the searched literature.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular sensitizer, or dye, to absorb light and initiate the process of converting solar energy into electricity. nih.govnih.gov The core principle involves the dye, adsorbed onto a wide-bandgap semiconductor (typically TiO₂), absorbing a photon and injecting an excited electron into the semiconductor's conduction band. nih.gov

The suitability of a dye for DSSC applications depends on several factors:

Broad and Intense Absorption: The dye must absorb a significant portion of the solar spectrum. researchgate.net

Energy Level Alignment: The dye's LUMO must be at a higher energy level than the semiconductor's conduction band to facilitate electron injection. nih.gov

Efficient Electron Injection: The transfer of the electron from the excited dye to the semiconductor must be rapid and efficient. researchgate.net

Anthraquinone-based dyes are investigated for this purpose because they often exhibit strong absorption in the visible region. researchgate.net However, preliminary studies on some anthraquinone dyes have revealed very low power conversion efficiencies in DSSCs, suggesting that despite favorable light absorption, other factors like inefficient electron injection or rapid charge recombination may be limiting their performance. researchgate.net

| Dye Type | Key Photovoltaic Parameters | General Performance Trend |

| Ruthenium-based Dyes (e.g., N3, N719) | High PCE, good stability | Standard benchmark for high-efficiency DSSCs. nih.gov |

| Organic Dyes (General) | Tunable properties, high molar extinction | Performance varies widely; can be enhanced with co-sensitization. bohrium.com |

| Anthraquinone Dyes (Specific examples) | Broad visible absorption | Preliminary tests have shown low overall performance in DSSCs. researchgate.net |

| Natural Dyes (e.g., Anthocyanins) | Eco-friendly, low cost | Generally lower efficiency and stability compared to synthetic dyes. nih.gov |

This table provides a comparative overview of different dye classes used in DSSCs to contextualize the potential role and challenges for anthraquinone-based sensitizers.

Pigments and Dyes for High-Performance Industrial Applications

The primary and most established application for anthraquinone derivatives lies in the field of colorants. researchgate.net Their stable chemical structure results in dyes and pigments with excellent fastness properties.

This compound is a colored compound, described as a red solid, deriving its properties from the 1,4-dihydroxyanthraquinone (quinizarin) chromophore. nih.govwikipedia.org Quinizarin itself is an orange-red crystalline powder. wikipedia.org The introduction of substituents like bromine onto the anthraquinone core modifies the electronic structure of the chromophore, which in turn alters its color.

Quinizarin serves as a crucial intermediate in the synthesis of a variety of other dyes. wikipedia.org A common synthetic route involves the condensation of the quinizarin core with aromatic amines. google.com This is often followed by a sulfonation step, where sulfonic acid groups are introduced into the molecule. This process not only modifies the color but also imparts water solubility, which is essential for creating acid dyes used in dyeing protein fibers like wool. wikipedia.orggoogle.com For example, dyes such as Acid Violet 43 are produced from quinizarin derivatives. wikipedia.org The dyeing mechanism relies on the chemical structure of the dye allowing it to bind effectively to the substrate, ensuring a lasting color. chemimpex.com

A defining characteristic of anthraquinone-based colorants is their exceptional stability. chemimpex.com The fused aromatic ring system of the anthraquinone nucleus is inherently robust, making it resistant to degradation from light, heat, and chemical exposure. This high durability is critical for high-performance applications where long-lasting color and resistance to fading are paramount, such as in textiles, plastics, and automotive coatings. chemimpex.com This same inherent stability that makes them excellent dyes is also a key property driving their investigation for use in organic electronic devices, where operational longevity is a significant challenge. chemimpex.com

Chemical Sensors and Probes for Environmental or Industrial Monitoring

The anthraquinone scaffold has been explored for applications in chemical sensing. While specific studies focusing on this compound as a sensor are not widely reported, differently substituted anthraquinones have been developed as selective anion sensors. researchgate.net

The general principle for such a sensor would involve the hydroxyl groups on the anthraquinone ring acting as binding or recognition sites for a specific target analyte. Upon binding, the electronic properties of the π-conjugated system would be perturbed, leading to a measurable change in its optical properties, such as a shift in its absorption or fluorescence spectrum. This change can then be correlated to the concentration of the analyte in a sample. Given its structure, this compound contains the necessary functional groups (hydroxyls) and a responsive chromophoric system that are foundational to the design of colorimetric or fluorometric chemical probes.

Chemo-sensing Mechanisms (e.g., Ion Sensing, pH Sensing)

The core structure of this compound, akin to its parent compound 1,4-dihydroxyanthraquinone (quinizarin), provides a versatile platform for the design of chemosensors. The sensing mechanism is predicated on the interaction of the analyte with the hydroxyl and quinone moieties, which can lead to detectable changes in the molecule's photophysical or electrochemical properties.

Ion Sensing: While specific studies on the ion-sensing capabilities of this compound are not extensively documented, the behavior of the parent compound, 1,4-dihydroxyanthraquinone, offers significant insights. 1,4-dihydroxyanthraquinone has been shown to be an effective sensor for a variety of metal ions, including Cu²⁺, Ga(III), Al(III), and In(III), as well as anions like phosphates. nsf.gov The complexation of these ions with the dihydroxyanthraquinone core perturbs the intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) processes, resulting in a measurable response, typically a change in fluorescence or color. nsf.gov The introduction of a bromine atom to this structure is anticipated to modulate the electron density of the aromatic system, potentially enhancing the sensitivity and selectivity towards specific ions. The electron-withdrawing nature of bromine could influence the acidity of the hydroxyl protons, thereby altering the binding affinity for different metal ions.

pH Sensing: The hydroxyl groups of this compound are expected to exhibit pH-dependent protonation/deprotonation, making the compound a potential candidate for pH sensing. In varying pH environments, the equilibrium between the protonated and deprotonated forms would shift, leading to distinct changes in the absorption and emission spectra. This phenomenon forms the basis for its application as a colorimetric or fluorometric pH indicator. The presence of the bromine atom could subtly alter the pKa values of the hydroxyl groups compared to the parent compound, allowing for fine-tuning of the pH sensing range.

Optical and Electrochemical Transduction Principles

The detection of analytes by this compound-based sensors relies on effective transduction principles that convert the chemical interaction into a measurable signal.

Optical Transduction: The primary optical transduction mechanisms for sensors based on the dihydroxyanthraquinone scaffold are fluorescence and colorimetric sensing. nsf.gov The extended π-system of the anthraquinone core gives rise to intrinsic fluorescence. Upon interaction with an analyte, processes such as fluorescence quenching or enhancement can occur. For instance, the binding of a metal ion can lead to fluorescence quenching through mechanisms like spin-orbit coupling or energy transfer. nsf.gov Colorimetric sensing, on the other hand, relies on a visible color change resulting from alterations in the electronic structure of the molecule upon analyte binding. These changes are readily detectable by the naked eye or through UV-Vis spectroscopy.

Electrochemical Transduction: The quinone moiety in this compound is electrochemically active, undergoing reversible redox reactions. This property can be harnessed for electrochemical sensing. Electrochemical sensors based on the parent compound, 1,4-dihydroxyanthraquinone, have been developed. researchgate.net The principle involves immobilizing the compound on an electrode surface. The binding of an analyte to the dihydroxyanthraquinone receptor can hinder or facilitate the electron transfer process, leading to a change in the electrochemical signal, such as the peak current or potential. The bromine substituent, being an electron-withdrawing group, is expected to influence the redox potential of the quinone system, which could be advantageous in designing sensors with specific operating potentials.

Advanced Separation Techniques and Adsorption Studies

The structural features of this compound also lend themselves to applications in separation science, both as a selective adsorbent and as a component in chromatographic methods.

Adsorbent Materials for Specific Pollutants

While there is a notable lack of specific research on the use of this compound as an adsorbent material, its chemical structure suggests a potential for such applications. The aromatic rings can engage in π-π stacking interactions with aromatic pollutants, while the polar hydroxyl and carbonyl groups can form hydrogen bonds with a variety of organic and inorganic species. The bromine atom could further enhance interactions with certain types of pollutants through halogen bonding. Future research could explore the synthesis of polymers or composite materials incorporating this compound for the targeted removal of specific contaminants from environmental samples.

Chromatographic Applications as a Stationary Phase or Derivatizing Agent (e.g., HPLC Method Development)

The utility of this compound in chromatography is an area of growing interest, particularly in the development of analytical methods for its own quantification and potentially as a functional component in separation media.

HPLC Method Development: A high-performance liquid chromatography (HPLC) method for the analysis of this compound has been developed. sielc.com This method utilizes a reverse-phase approach, which is a cornerstone of modern analytical chemistry. The specifics of a reported method are detailed in the table below.

| Parameter | Details |

| Stationary Phase | Newcrom R1 (a special reverse-phase column with low silanol (B1196071) activity) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | Not specified, but UV-Vis is common for chromophoric compounds |

| Key Features | Scalable for preparative separation and suitable for pharmacokinetic studies |

This established HPLC method provides a robust platform for the quality control, impurity profiling, and quantitative analysis of this compound in various matrices. For applications requiring mass spectrometric (MS) detection, the phosphoric acid in the mobile phase can be replaced with a volatile acid like formic acid. sielc.com

Stationary Phase and Derivatizing Agent: Currently, there is no available research demonstrating the use of this compound as a stationary phase in chromatography or as a derivatizing agent. However, its rigid structure and the presence of functional groups that can be chemically modified suggest that it could be a candidate for the development of novel stationary phases with unique selectivity. As a derivatizing agent, its reactive hydroxyl groups could potentially be used to tag analytes that lack a chromophore, enabling their detection by UV-Vis or fluorescence detectors in HPLC. These remain promising avenues for future research and development in the field of analytical separations.

Mechanistic Investigations of Biological Interactions in Vitro and Molecular Level Only

Enzyme Inhibition Kinetics and Mechanistic Pathways (Isolated Enzymes, e.g., Topoisomerase II, Trypanothione (B104310) Reductase)

The 1,4-dihydroxyanthraquinone scaffold is a known inhibitor of several key enzymes, including topoisomerase II and trypanothione reductase. The inhibitory activity is often dependent on the nature and position of substituents on the anthraquinone (B42736) ring.

Topoisomerase II Inhibition:

Novel hydroxyanthraquinone derivatives have been designed to covalently bind to topoisomerase II. nih.gov Molecular docking studies of a 1,4-dihydroxyanthraquinone derivative, compound A1, demonstrated its potential to interact with the catalytic active site of topoisomerase II. nih.gov This suggests that 2-Bromo-1,4-dihydroxyanthraquinone may also function as a topoisomerase II inhibitor, a mechanism shared by several anticancer anthracyclines. The inhibition of topoisomerase II by anthraquinones can lead to the stabilization of the enzyme-DNA cleavable complex, resulting in DNA strand breaks and apoptosis.

Trypanothione Reductase Inhibition:

Trypanothione reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites. nih.govfrontiersin.org Substituted 1,4-dihydroxyanthraquinone derivatives have been identified as promising inhibitors of this enzyme. researchgate.net Molecular docking studies have shown that these derivatives can bind to the active site of trypanothione reductase, suggesting a potential mechanism for their anti-trypanosomal activity. researchgate.net The hydrophobic binding site of TR can accommodate various ligands, making it a viable target for inhibitor design. researchgate.net

| Enzyme | Inhibitor Type | Potential Mechanism of Inhibition | Supporting Evidence |

| Topoisomerase II | Catalytic inhibitor | Interaction with the catalytic active site | Molecular docking studies of 1,4-dihydroxyanthraquinone derivatives nih.gov |

| Trypanothione Reductase | Competitive/Non-competitive | Binding to the active or allosteric sites | Molecular docking studies of substituted 1,4-dihydroxyanthraquinones researchgate.net |

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Cultures)

The cellular uptake and subcellular distribution are critical determinants of the biological activity of a compound. Studies on 1,4-dihydroxyanthraquinone derivatives provide insights into how this compound might behave in a cellular context.

Confocal microscopy of a 1,4-dihydroxyanthraquinone derivative (compound A1) revealed its ability to penetrate the cell membrane and localize in both the cytoplasm and the nucleus. nih.gov Notably, its accumulation in the nucleus was associated with severe nuclear deformation. nih.gov This nuclear localization is consistent with the proposed mechanism of targeting DNA and nuclear enzymes like topoisomerase II. The presence of hydroxyl groups on the anthraquinone ring has been shown to influence not only the drug-target interaction but also the uptake of the compound into cells. nih.gov

Interaction with Nucleic Acids and Proteins: Molecular Docking and Biophysical Studies

The planar aromatic structure of the anthraquinone core is well-suited for interaction with nucleic acids and proteins. Molecular docking and various biophysical techniques have been employed to elucidate these interactions for related compounds.

DNA Intercalation and Groove Binding Mechanisms

Anthraquinone derivatives are known to interact with DNA through intercalation, where the planar ring system inserts between the base pairs of the DNA double helix. researchgate.net This mode of binding can disrupt DNA replication and transcription. Molecular docking studies have also explored the binding of anthraquinone derivatives to G-quadruplex DNA structures, which are found in oncogene promoter regions. researchgate.net The stabilization of these G-quadruplexes can inhibit telomerase activity, a key enzyme in cancer cell immortality. researchgate.net

Protein-Ligand Interaction Energetics

The binding of a ligand to a protein is governed by a complex interplay of enthalpic and entropic factors. nih.gov Quantum mechanical methods are being developed to more accurately predict protein-ligand binding affinities by accounting for physical interactions like polarization and charge transfer. nih.gov For anthraquinone derivatives, molecular docking simulations have been used to estimate the binding affinity and rationalize the structural requirements for binding to target proteins like topoisomerase II. nih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the protein-ligand complex.

Role in Reactive Oxygen Species (ROS) Generation and Antioxidant Activity Mechanisms (Cellular Models)

The quinone moiety of the anthraquinone structure is redox-active, meaning it can participate in reactions that generate reactive oxygen species (ROS) or, conversely, act as an antioxidant.

ROS Generation: